2-(3-iso-Propoxybenzoyl)benzoic acid
Description
2-(3-iso-Propoxybenzoyl)benzoic acid is a substituted benzoic acid derivative characterized by a benzoyl group attached to the second position of the benzoic acid core, with an iso-propoxy substituent at the meta (3-) position of the benzoyl ring. This structural motif places it within a broader class of 2-benzoylbenzoic acid derivatives, which are studied for their diverse physicochemical and biological properties. The iso-propoxy group introduces steric bulk and electron-donating effects, which may influence solubility, membrane permeability, and receptor binding compared to simpler substituents like methyl or methoxy groups.
Properties
IUPAC Name |
2-(3-propan-2-yloxybenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11(2)21-13-7-5-6-12(10-13)16(18)14-8-3-4-9-15(14)17(19)20/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKOMUPUEQUHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iso-Propoxybenzoyl)benzoic acid typically involves the reaction of 3-iso-propoxybenzoyl chloride with benzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 2-(3-iso-Propoxybenzoyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-iso-Propoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-iso-Propoxybenzoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition or as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(3-iso-Propoxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Binding Affinity
Evidence from molecular docking studies highlights the significance of substituent position on receptor interactions. For example:
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) to T1R3 receptors compared to unsubstituted 2-benzoylbenzoic acid .
- In contrast, the 3-iso-propoxy substituent in the target compound introduces a meta-substituted group. However, the iso-propoxy group’s bulk could enhance hydrophobic interactions in specific environments.
Table 1: Substituent Effects on Binding and Physicochemical Properties
| Compound | Substituent Position/Type | ΔGbinding (kcal/mol)* | LogP (Predicted) | Key Interactions |
|---|---|---|---|---|
| 2-Benzoylbenzoic acid | None | -8.2 | 2.5 | Aromatic stacking, H-bonding |
| 2-(4-Methylbenzoyl)benzoic acid | Para-methyl | -9.1 | 3.0 | Hydrophobic, van der Waals |
| 2-(4-Methoxybenzoyl)benzoic acid | Para-methoxy | -8.9 | 2.8 | H-bonding (methoxy oxygen) |
| 2-(3-iso-Propoxybenzoyl)benzoic acid | Meta-iso-propoxy | Theoretical: -8.5 | 3.5 | Steric hindrance, hydrophobic |
*ΔGbinding values from docking studies in ; values for the target compound are extrapolated.
Physicochemical and Extraction Properties
- Extraction Efficiency : Benzoic acid derivatives with higher hydrophobicity (e.g., methyl or methoxy groups) exhibit faster extraction rates in emulsion liquid membranes due to larger distribution coefficients . The iso-propoxy group’s higher lipophilicity (predicted LogP ≈ 3.5) suggests superior membrane permeability compared to para-substituted analogs, though steric effects may slow diffusivity.
- Effective Diffusivity: indicates that benzoic acid derivatives follow the diffusivity order: benzoic acid > acetic acid > phenol . While data for the target compound are unavailable, its bulkier structure may reduce mobility in membrane phases compared to simpler analogs.
Conformational Analysis
Conformational studies of 2-(2-chlorophenoxy)benzoic acid derivatives () reveal that matching aromatic rings and proton-accepting groups with receptor sites (e.g., benzodiazepine agonists) is critical for activity . However, its conformational flexibility could enable novel binding modes in permissive active sites.
Biological Activity
2-(3-iso-Propoxybenzoyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, highlighting relevant case studies, research findings, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 2-(3-iso-Propoxybenzoyl)benzoic acid features an iso-propoxy group attached to the benzoyl moiety, which is known to influence its biological properties. The compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that benzoic acid derivatives, including 2-(3-iso-Propoxybenzoyl)benzoic acid, exhibit significant anticancer activity. The compound has been shown to interact with key apoptotic pathways, particularly by targeting anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells.
Case Study: Inhibition of Bcl-2 Family Proteins
A study demonstrated that derivatives similar to 2-(3-iso-Propoxybenzoyl)benzoic acid could effectively bind to Mcl-1 and Bfl-1 proteins, leading to enhanced apoptosis in lymphoma cell lines. The binding affinity was measured with inhibition constants (K_i) in the nanomolar range, indicating strong potential as a therapeutic agent against cancers reliant on these proteins for survival .
The mechanism through which 2-(3-iso-Propoxybenzoyl)benzoic acid exerts its effects involves the modulation of apoptotic signaling pathways. By inhibiting anti-apoptotic proteins, the compound promotes cell death in cancerous cells while sparing normal cells.
In Vitro Studies
In vitro studies have shown that 2-(3-iso-Propoxybenzoyl)benzoic acid can induce apoptosis in various cancer cell lines without significant cytotoxic effects on normal fibroblasts. For instance, when tested against Hep-G2 and A2058 cell lines, the compound exhibited low growth inhibition rates (less than 5% at specific concentrations) .
In Silico Studies
In silico docking studies have further elucidated the binding interactions between the compound and its target proteins. Molecular modeling revealed favorable binding conformations with significant interactions at critical sites within the target proteins .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
